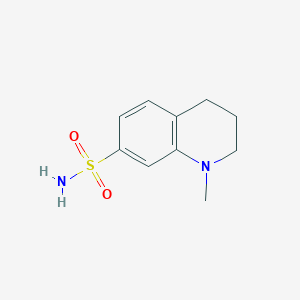

1-メチル-1,2,3,4-テトラヒドロキノリン-7-スルホンアミド

説明

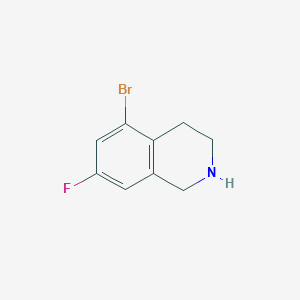

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide (MTHQS) is a synthetic organic compound that was first synthesized in the 1950s. It is a derivative of tetrahydroquinoline and is a white crystalline solid with a melting point of 300°C. MTHQS has a wide range of applications in the fields of scientific research, medicine, and industry. In recent years, it has gained attention as a potential therapeutic agent for the treatment of various diseases.

科学的研究の応用

神経保護剤

1-メチル-1,2,3,4-テトラヒドロキノリン-7-スルホンアミドは、神経保護剤として有望視されています。 MPTPやロテノンなどの神経毒による神経細胞の損傷から保護する可能性について研究されています 。これは、パーキンソン病などの神経変性疾患の治療に役立つ可能性があります。

行動症候群への拮抗作用

この化合物は、神経毒によって誘発される行動症候群への拮抗剤として作用する可能性があります。 神経伝達物質系の調節能力から、行動障害の治療への応用が期待されています 。

ドーパミン代謝調節

研究によると、1-メチル-1,2,3,4-テトラヒドロキノリン-7-スルホンアミドはドーパミン代謝に影響を与える可能性があります。 ドーパミン調節の異常は、様々な精神障害や神経障害の特徴であるため、これは重要です 。

依存性抑制効果

この化合物は、特に薬物乱用において依存性抑制効果を示すという証拠があります。 薬物渇望を軽減し、依存症からの回復を支援する可能性があります 。

MAO阻害

この化合物は、モノアミンオキシダーゼ(MAO)阻害に関与していることが判明しています。 MAO阻害剤は、うつ病や不安障害の治療に使用されているため、精神衛生治療における可能性を示唆しています 。

フリーラジカル捕捉

フリーラジカル捕捉作用から、老化や様々な慢性疾患に関与する酸化ストレスに対抗するために使用できる可能性があります 。

グルタミン酸作動性システム拮抗作用

グルタミン酸作動性システムを拮抗することにより、1-メチル-1,2,3,4-テトラヒドロキノリン-7-スルホンアミドは、てんかんや興奮毒性などの病状に対する新しい治療アプローチを提供する可能性があります 。

CNS疾患における治療応用

脳における幅広い作用を考えると、神経変性疾患から薬物乱用まで、様々な中枢神経系(CNS)疾患における治療応用の可能性があります 。

作用機序

Target of Action

The primary targets of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide are dopaminergic neurons in the brain . This compound has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant .

Mode of Action

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide interacts with its targets by antagonizing the behavioral syndrome produced by well-known neurotoxins . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .

Biochemical Pathways

This compound affects the dopamine metabolism pathway . It is formed as a condensation product of biogenic amines (i.e., phenylethylamines and catecholamines) with aldehydes or α-keto acids by the so-called Pictet–Spengler reaction .

Result of Action

The molecular and cellular effects of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide’s action include neuroprotection in various neurodegenerative illnesses of the central nervous system . It has been shown to produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered this compound in high doses .

生化学分析

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, acting as a reversible inhibitor .

Cellular Effects

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can protect neurons from neurotoxic damage by inhibiting the activity of neurotoxic agents . Additionally, it has been observed to affect dopamine metabolism, which is crucial for maintaining normal cellular functions in the brain .

Molecular Mechanism

The molecular mechanism of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide involves its interaction with specific biomolecules. It binds to monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, which can have antidepressant and neuroprotective effects . Furthermore, the compound has been shown to scavenge free radicals, providing additional neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide change over time. The compound is relatively stable, but its activity can degrade over extended periods . Long-term studies have shown that it maintains its neuroprotective effects, although the degree of protection may vary depending on the duration of exposure . In vitro and in vivo studies have demonstrated its sustained impact on cellular function, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and antidepressant-like effects . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .

Metabolic Pathways

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, affecting the metabolism of neurotransmitters . This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular function . The compound’s involvement in these pathways highlights its potential for modulating biochemical processes and influencing overall metabolic activity .

Transport and Distribution

Within cells and tissues, 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . This interaction affects its localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall effectiveness in modulating cellular processes .

特性

IUPAC Name |

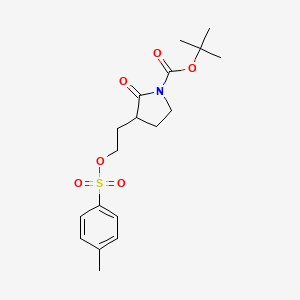

1-methyl-3,4-dihydro-2H-quinoline-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-12-6-2-3-8-4-5-9(7-10(8)12)15(11,13)14/h4-5,7H,2-3,6H2,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJFDUTZTPBMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)

![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)

![2-[2-(3-Butenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448105.png)

![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)

![[(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid](/img/structure/B1448112.png)

![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)